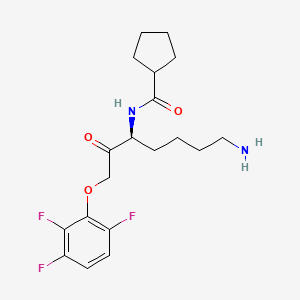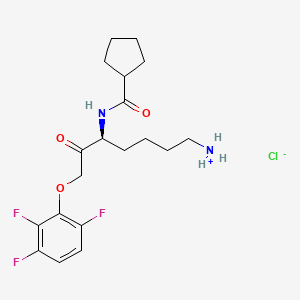![molecular formula C25H27N5O5 B3325749 5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid CAS No. 2206825-87-6](/img/structure/B3325749.png)
5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid
説明
5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid is a useful research compound. Its molecular formula is C25H27N5O5 and its molecular weight is 477.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
Pyrazolopyridine derivatives, which share structural similarities with the queried compound, have been synthesized using various methods, including multi-component reactions facilitated by microwave irradiation. These compounds have been evaluated for their antibacterial and antifungal activities, indicating potential uses in developing new antimicrobial agents. For example, El-Borai et al. (2012) demonstrated efficient one-pot synthesis methods for pyrazolo[3,4-b]pyridine derivatives, showing significant antibacterial and antifungal properties (El-Borai, H. F. Rizk, M. F. Abd‐Aal, & I. Y. El-Deeb, 2012).
Anticancer and Antiviral Activities
Another area of interest is the exploration of pyrazolopyridine derivatives for their anticancer and antiviral properties. Bernardino et al. (2007) synthesized derivatives showing inhibitory effects on viruses like Herpes simplex, indicating potential applications in antiviral therapy (Bernardino, A. R. Azevedo, L. C. S. Pinheiro, et al., 2007).
Material Science and Chemistry
In material science, compounds with the pyrazolo[3,4-c]pyridine structure have been studied for their optical properties. For instance, Tamer et al. (2015) investigated the nonlinear optical activity of a related molecule, highlighting its potential in developing optical materials (Tamer, N. Dege, D. Avcı, et al., 2015).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of pyrazolopyridine derivatives provide foundational knowledge for further exploration of their applications. Wang et al. (2017) provided detailed X-ray powder diffraction data for a related compound, which is crucial for understanding the structural aspects necessary for specific scientific applications (Qing Wang, Zili Suo, Yong Zhang, et al., 2017).
作用機序
Target of Action
The primary target of Apixaban open ring acid is Factor Xa (FXa) . FXa is a key enzyme in the coagulation cascade that catalyzes the conversion of prothrombin to thrombin, which in turn leads to fibrin clot formation .
Mode of Action
Apixaban open ring acid selectively inhibits Factor Xa in both its free and bound forms, independent of antithrombin III . It also inhibits prothrombinase . By inhibiting these enzymes, the compound prevents the formation of thrombin and subsequently, the formation of fibrin clots .
Biochemical Pathways
The inhibition of Factor Xa disrupts the coagulation cascade, preventing the conversion of prothrombin to thrombin . This results in a decrease in fibrin clot formation, thereby reducing the risk of thromboembolic events .
Pharmacokinetics
Apixaban has a bioavailability of approximately 50% . It is rapidly absorbed, with maximum concentration occurring 3–4 hours after oral administration . The half-life of apixaban is approximately 12 hours . Elimination occurs via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion, with approximately 27% of total apixaban clearance occurring via renal excretion .
Result of Action
The molecular and cellular effects of Apixaban open ring acid’s action include a reduction in the formation of fibrin clots . This results in a decreased risk of thromboembolic events such as stroke and systemic embolism in patients with nonvalvular atrial fibrillation, and deep vein thrombosis (DVT) leading to pulmonary embolism .
Action Environment
Environmental factors such as diet, concomitant medications, and patient-specific factors like age, weight, and renal function can influence the action, efficacy, and stability of Apixaban open ring acid .
特性
IUPAC Name |
5-[4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]anilino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O5/c1-35-19-11-9-18(10-12-19)30-23-20(22(28-30)24(26)33)13-15-29(25(23)34)17-7-5-16(6-8-17)27-14-3-2-4-21(31)32/h5-12,27H,2-4,13-15H2,1H3,(H2,26,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXZVSMVCZWUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)NCCCCC(=O)O)C(=N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2206825-87-6 | |
| Record name | Apixaban open ring acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46CZ96X7Y2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




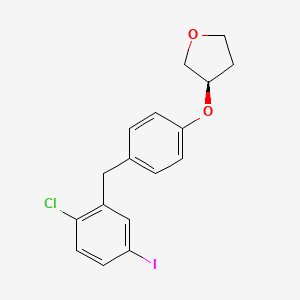
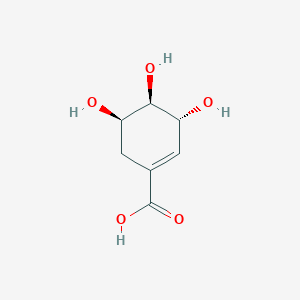


![[5-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis[3,5-bis(trifluoromethyl)phenyl]phosphane](/img/structure/B3325733.png)
![(4R)-2,2-Dimethyl-4beta,5alpha-bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphinomethyl]-1,3-dioxolane](/img/structure/B3325740.png)

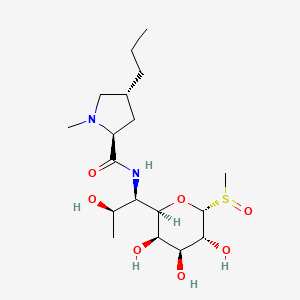

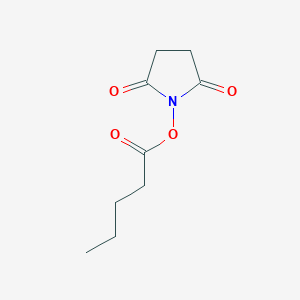
![[3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid](/img/structure/B3325772.png)
